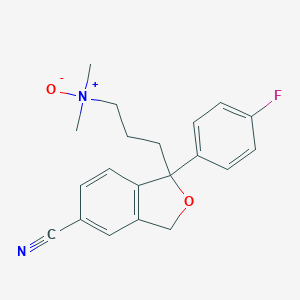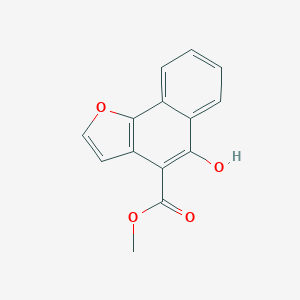
Furomollugin
Overview
Description
Furomollugin is a naturally occurring compound found in various species of the Rubiaceae family, including Rubia cordifolia. It is a type of dihydronaphthofuran derivative known for its diverse biological activities, including antioxidant, antibacterial, and cytotoxic properties .
Mechanism of Action
Target of Action
Furomollugin is a natural product with antioxidant and antibacterial activities . It has been found to have effective antioxidant power, acting as a potent radical scavenger . The primary targets of this compound are the reactive oxygen species (ROS) in the body, which are involved in various biological processes and can cause oxidative stress when their levels become too high .
Mode of Action
This compound interacts with ROS by donating an electron, neutralizing these harmful species and preventing them from causing cellular damage . This interaction results in the reduction of oxidative stress in the body, which can help prevent various health conditions associated with oxidative damage, such as inflammation, aging, and cancer .
Biochemical Pathways
The antioxidant activity of this compound primarily affects the oxidative stress pathways. By scavenging ROS, this compound can prevent the activation of these pathways, thereby reducing oxidative stress . This can have downstream effects on various biological processes, including cellular signaling, gene expression, and cell death .
Pharmacokinetics
Like other antioxidants, its bioavailability would likely be influenced by factors such as absorption rate, distribution within the body, metabolism, and excretion
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress in the body. By scavenging ROS, it can prevent cellular damage and maintain the normal functioning of cells . Moreover, this compound has been found to have antibacterial activity, with certain analogs showing high activity against both gram-negative and gram-positive bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its antioxidant and antibacterial activities . .
Biochemical Analysis
Biochemical Properties
Furomollugin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It lacks potent anti-tyrosinase activity but exhibits significant anticancer properties . The compound’s antioxidant power is attributed to the presence of a 5-hydroxy group on its skeleton .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by exhibiting cytotoxic activity in human colon carcinoma cells (HT-29) and strongly suppressing HBsAg secretion by human hepatoma Hep3B cells .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully documented. It is known that the compound exhibits effective antioxidant power
Preparation Methods
Synthetic Routes and Reaction Conditions
Furomollugin and its analogs can be synthesized through a ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition reaction. This method involves the use of ceric ammonium nitrate as a catalyst to facilitate the cycloaddition process, resulting in high yields of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route involving ceric ammonium nitrate-catalyzed cycloaddition can be scaled up for industrial applications. This method is efficient and provides high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Furomollugin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create new analogs with improved properties .
Common Reagents and Conditions
Reduction: Sodium borohydride and other reducing agents are employed in the reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.
Major Products
The major products formed from these reactions include various this compound analogs with different substituents, which exhibit enhanced biological activities such as increased antioxidant and antibacterial properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Nocardione A: Isolated from the fermentation broth of Nocardia species, nocardione A shows potent antifungal and cytotoxic activities.
Uniqueness of this compound
This compound is unique due to its specific dihydronaphthofuran structure, which contributes to its broad range of biological activities.
Properties
IUPAC Name |
methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCYWCHKTNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


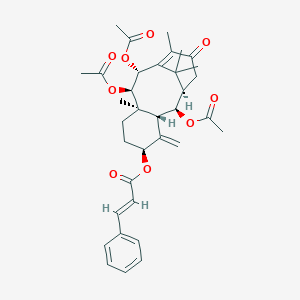
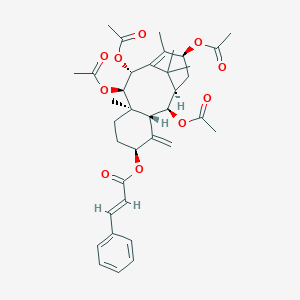

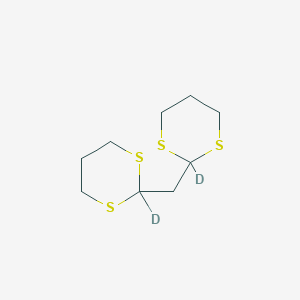
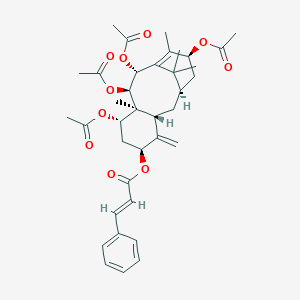


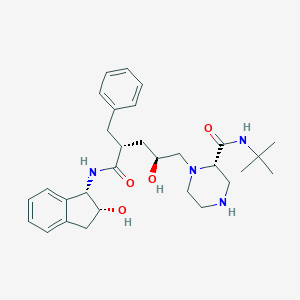
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)
